[{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a fluorophenyl group, a methoxyphenyl group, and an acetic acid group . It is related to a class of compounds known as piperazinones . Piperazinones and their derivatives have been studied for their potential as inhibitors of various biological targets .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . The IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined . Another study described the synthesis of piperazine derivatives via cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the piperazine ring could potentially undergo reactions with electrophiles or nucleophiles . The acetic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the acetic acid group could impart acidic properties . Detailed information about its physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .Scientific Research Applications
Microwave Assisted Synthesis and Biological Activities
- Study Focus: Synthesis and antimicrobial activity of norfloxacin derivatives, including compounds similar to the queried chemical.
- Findings: Some synthesized compounds exhibited excellent antimicrobial activities, and one showed antiurease activity.
- Source: (Menteşe et al., 2013)
Anticonvulsant Properties
- Study Focus: Investigation of anticonvulsant properties of new piperazine or morpholine acetamides.
- Findings: Several compounds were effective in the maximal electroshock (MES) screen, with notable protection against electrically induced seizures.
- Source: (Kamiński et al., 2011)
Mannich Reaction and Antimicrobial Activity
- Study Focus: Synthesis of new 1,2,4-triazol-3-one derivatives and their antimicrobial activities.
- Findings: The Mannich bases synthesized showed good activity against test microorganisms.
- Source: (Fandaklı et al., 2012)
Synthesis and Antimicrobial Activity of Dithiocarbamate Derivatives
- Study Focus: Synthesis and antimicrobial activity testing of new dithiocarbamate derivatives.
- Findings: Some synthesized compounds possessed high antimicrobial activity.
- Source: (Yurttaş et al., 2016)
Phenolic Mannich Bases and Bioactivities
- Study Focus: Synthesis of new Mannich bases and their cytotoxic/anticancer and CA inhibitory effects.
- Findings: Some compounds exhibited potent cytotoxic/anticancer activity and CA inhibitory effects.
- Source: (Gul et al., 2019)
Synthesis of Novel Fluoroquinolone Compounds
- Study Focus: Preparation and evaluation of antibacterial activity of new fluoroquinolone compounds.
- Findings: The synthesized compounds showed promise in antibacterial activity.
- Source: (Li et al., 2004)
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its potential biological activities, as well as the development of new synthetic methods and structural analogs . The compound’s potential as a pharmaceutical agent could also be explored, given the biological activities observed for related compounds .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been shown to affect a broad range of biochemical pathways due to their ability to bind to multiple receptors .
Pharmacokinetics
It’s worth noting that piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been shown to exhibit various biological activities, which suggests that this compound may also have diverse biological effects .
Action Environment
It’s worth noting that the pharmacokinetic properties of compounds can be influenced by various factors, including the physiological condition of the individual, the presence of other substances, and environmental factors .
Properties
IUPAC Name |
2-(N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-19-8-6-18(7-9-19)25(15-21(27)28)14-20(26)24-12-10-23(11-13-24)17-4-2-16(22)3-5-17/h2-9H,10-15H2,1H3,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHLJJKVTZROBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132757 | |
Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-38-6 | |
Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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